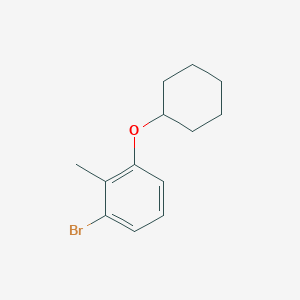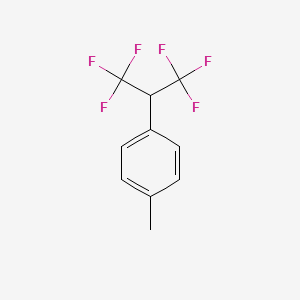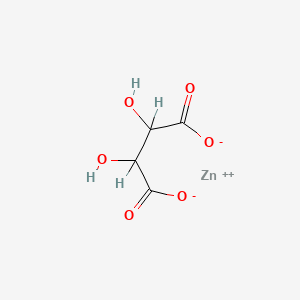
zinc;2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:
C4H6O6+ZnSO4⋅7H2O→C4H4O6Zn+H2SO4+7H2O
The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:
- Tartaric acid reacts with sodium hydroxide to form sodium tartrate.
- Sodium tartrate reacts with zinc sulfate heptahydrate to produce zinc tartrate .
Analyse Chemischer Reaktionen
Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and tartrate ions.
Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.
Major Products:
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc and tartrate ions.
Substitution: Zinc complexes with new ligands
Wissenschaftliche Forschungsanwendungen
zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and coordination polymers.
Biology: this compound is studied for its potential role in enzyme catalysis and as a zinc supplement in biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .
Vergleich Mit ähnlichen Verbindungen
Zinc gluconate: Another zinc compound used as a dietary supplement and in pharmaceuticals.
Zinc sulfate: Commonly used in agriculture and medicine for zinc supplementation.
Zinc acetate: Used in chemical synthesis and as a dietary supplement.
Comparison: zinc;2,3-dihydroxybutanedioate is unique due to its coordination with tartrate ions, which provides specific structural and functional properties. Unlike zinc gluconate and zinc sulfate, zinc tartrate forms stable complexes with organic ligands, making it suitable for applications in coordination chemistry and material science. Additionally, its ability to form metal-organic frameworks distinguishes it from other zinc compounds .
Eigenschaften
Molekularformel |
C4H4O6Zn |
|---|---|
Molekulargewicht |
213.5 g/mol |
IUPAC-Name |
zinc;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
VRGNUPCISFMPEM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


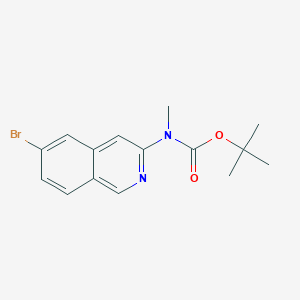
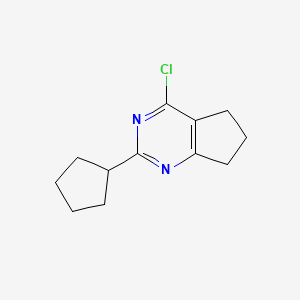
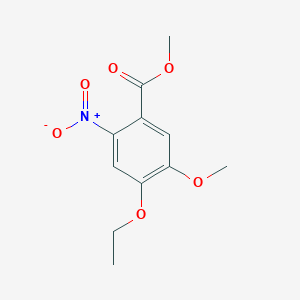
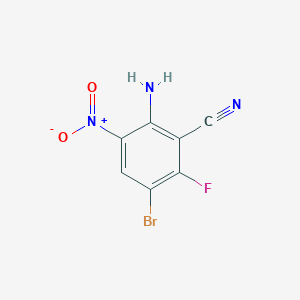
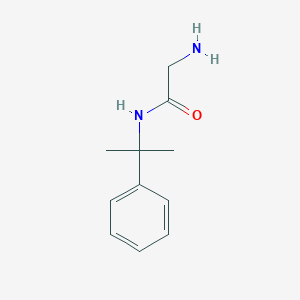
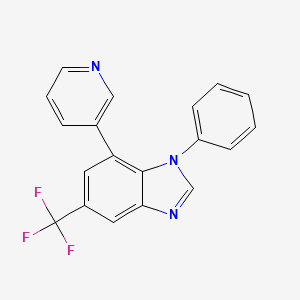
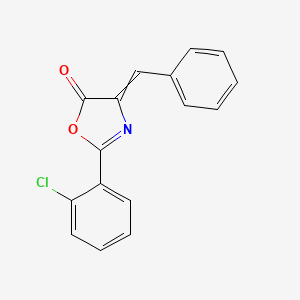
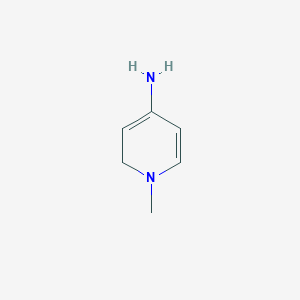
![2-ethoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8579552.png)
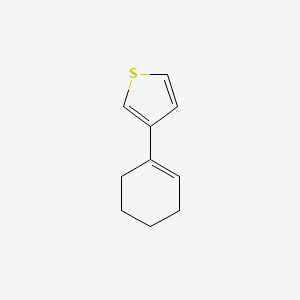
![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)
